![molecular formula C16H19ClN4O B2763050 (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 1421442-45-6](/img/structure/B2763050.png)
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Molecular Structure Analysis
The molecular formula of the compound is C16H19ClN4O and the molecular weight is 318.81.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
Imidazoles are integral to a variety of therapeutic agents due to their biological significance and presence in many pharmaceutical drugs. The imidazole ring in the compound can be exploited to synthesize new drugs with potential antibacterial, antifungal, and antitumor activities . The chlorophenyl moiety could also contribute to the lipophilicity and thus the bioavailability of the resulting drugs.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
The compound can serve as a versatile building block for the synthesis of more complex heterocyclic structures, such as imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles, which are valuable in medicinal chemistry . These structures can be achieved via N–H functionalization, a method that allows for the construction of diverse heterocyclic scaffolds.
Pharmacology: Antitumor Activity
The imidazole ring is known to be a core structure in compounds exhibiting antitumor properties. Research has shown that certain imidazole derivatives can inhibit tumor cell lines, suggesting that this compound could be a precursor for antitumor agents .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of chemical and biological properties . They are key components to functional molecules used in various applications, including pharmaceuticals .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting they can have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c17-15-3-1-2-14(12-15)16(22)21-10-8-19(9-11-21)6-7-20-5-4-18-13-20/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPCFMWBXRZGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone |
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